Structural Differentiation: Impact of 5-Methyl Substitution on Molecular Properties
The 5-methyl substitution on the pyridine ring distinguishes 4-[(5-methylpyridin-2-yl)oxy]benzoic acid from the unsubstituted analog, 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9). This substitution increases molecular weight from 215.20 g/mol to 229.23 g/mol and alters the compound's electronic and steric profile . While direct comparative activity data are not available for these specific analogs, class-level inference from pyridine derivatives indicates that methyl substitution can significantly enhance binding affinity and enzyme inhibition potency [1].
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | C13H11NO3, MW 229.23 g/mol, contains 5-methylpyridin-2-yloxy group |
| Comparator Or Baseline | 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9): C12H9NO3, MW 215.20 g/mol |
| Quantified Difference | Increase of 14.03 g/mol due to methyl group |
| Conditions | Structural comparison based on molecular formula and vendor specifications |
Why This Matters
The 5-methyl group's impact on molecular properties can influence solubility, target binding, and metabolic stability, making this compound a distinct and non-interchangeable choice for SAR studies.
- [1] Gheibi, N., Taherkhani, N., Ahmadi, A., Haghbeen, K., & Ilghari, D. (2015). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences, 18(2), 122-129. View Source
